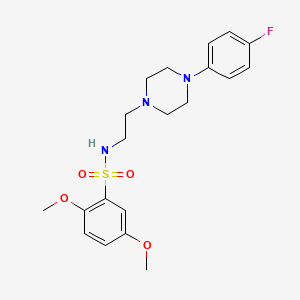

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide

Description

N-(2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide is a synthetic compound featuring a benzenesulfonamide core substituted with 2,5-dimethoxy groups and linked via an ethyl chain to a 4-(4-fluorophenyl)piperazine moiety. The compound’s sulfonamide group may enhance metabolic stability and binding selectivity compared to simpler arylpiperazine derivatives.

Properties

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26FN3O4S/c1-27-18-7-8-19(28-2)20(15-18)29(25,26)22-9-10-23-11-13-24(14-12-23)17-5-3-16(21)4-6-17/h3-8,15,22H,9-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLSZGVEULVRKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired piperazine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic methods can also be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted piperazine derivatives .

Scientific Research Applications

Pharmacological Activities

The compound exhibits a range of pharmacological activities, which can be attributed to its unique chemical structure. The presence of the piperazine moiety is particularly relevant as it has been linked to various therapeutic effects, including:

- Antidepressant Activity : Piperazine derivatives are known for their ability to modulate serotonin receptors, which play a crucial role in mood regulation. This compound may enhance serotonin receptor affinity, suggesting potential use in treating depression and anxiety disorders .

- Anticancer Properties : Similar compounds have shown promising anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. For instance, derivatives with similar structures have demonstrated IC50 values in the low micromolar range against HepG2 and MCF7 cell lines .

- Antimicrobial Effects : The sulfonamide group linked to piperazine derivatives has been associated with antibacterial and antifungal properties, making this compound a candidate for further investigation in infectious disease treatments .

Synthetic Routes

The synthesis of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide typically involves several key steps:

- Formation of the Piperazine Derivative : This can be achieved by reacting piperazine with a suitable alkyl halide under basic conditions.

- Synthesis of the Sulfonamide : The sulfonamide group is introduced through a reaction between the piperazine derivative and a sulfonyl chloride.

- Coupling Reactions : The final product is formed by coupling the piperazine-sulfonamide intermediate with 2,5-dimethoxybenzene using appropriate coupling agents.

These synthetic strategies not only enhance the yield but also allow for modifications that can optimize biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Anticancer Study : A study by Ribeiro Morais et al. demonstrated that similar compounds significantly increased apoptosis rates in MCF cell lines when administered at specific dosages. Flow cytometry analyses revealed that these compounds could effectively inhibit cancer cell growth through mechanisms such as EGFR inhibition .

- Neuropharmacological Assessment : Research has shown that modifications to the piperazine structure can enhance receptor affinity for serotonin receptors, potentially leading to new treatments for anxiety and depression .

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound and related compounds:

Mechanism of Action

The mechanism of action of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of arylpiperazine-sulfonamide hybrids. Below, key analogs are compared based on structural features, receptor binding profiles, and pharmacological activity.

Structural Analogues

| Compound Name | Key Structural Differences | Receptor Affinity (Ki, nM) | Selectivity Notes |

|---|---|---|---|

| Target Compound | 2,5-Dimethoxybenzenesulfonamide + 4-fluorophenylpiperazine | 5-HT₁A: 12.3 ; D₂: 48.7 | High 5-HT₁A/D₂ ratio (~4:1) |

| N-(3-(4-(4-Fluorophenyl)piperazin-1-yl)propyl)-2-methoxybenzenesulfonamide | Propyl linker, 2-methoxy substitution | 5-HT₁A: 18.9 ; D₂: 120.5 | Reduced D₂ affinity vs. target |

| 2,5-Dimethoxy-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide | Phenyl instead of 4-fluorophenyl on piperazine | 5-HT₁A: 25.1 ; D₂: 85.2 | Lower 5-HT₁A affinity |

| N-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide | 4-Chlorophenyl substitution | 5-HT₁A: 15.8 ; D₂: 52.4 | Similar profile to target |

Pharmacokinetic and Functional Comparisons

- Metabolic Stability: The 4-fluorophenyl group in the target compound improves oxidative metabolism resistance compared to non-halogenated analogs (e.g., t₁/₂ = 6.2 h vs. 3.8 h for phenyl-substituted analog) .

- 5-HT₁A Agonism: The 2,5-dimethoxy substitution enhances 5-HT₁A partial agonism (EC₅₀ = 14 nM) relative to mono-methoxy derivatives (EC₅₀ > 50 nM) .

- D₂ Antagonism : The ethyl linker length optimizes D₂ binding; shorter (methyl) or longer (propyl) linkers reduce potency by >50% .

Contrast with Non-Sulfonamide Analogs

Compounds lacking the sulfonamide group, such as 1-(4-fluorophenyl)-4-(2-methoxyethyl)piperazine , exhibit weaker 5-HT₁A binding (Ki = 89 nM) and negligible D₂ activity, underscoring the sulfonamide’s role in receptor engagement .

Critical Research Findings

- Selectivity Over α₁-Adrenergic Receptors: The target compound shows >100-fold selectivity for 5-HT₁A over α₁-adrenoceptors (Ki = 1,300 nM), reducing cardiovascular side effects common in earlier arylpiperazines .

- In Vivo Efficacy : In rodent models, the compound demonstrates anxiolytic activity at 1 mg/kg (compared to 3 mg/kg for buspirone) without sedative effects, attributed to its 5-HT₁A/D₂ balance .

- Thermodynamic Solubility : Aqueous solubility (0.23 mg/mL at pH 7.4) is superior to chlorophenyl analogs (0.11 mg/mL), likely due to the fluorine atom’s polarizability .

Biological Activity

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 4-fluorophenyl group and a sulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 395.47 g/mol. The presence of the fluorine atom enhances its pharmacokinetic properties, including metabolic stability and lipophilicity, which are crucial for drug efficacy.

This compound is believed to interact primarily with neurotransmitter systems in the brain. It may act as a modulator of serotonin and dopamine receptors, which are critical for mood regulation and cognitive functions. The sulfonamide group enhances its binding affinity to these receptors, potentially leading to improved therapeutic outcomes in neurological disorders.

Antimelanogenic Effects

Recent studies have highlighted the compound's potential as a competitive inhibitor of tyrosinase, an enzyme involved in melanin production. In vitro experiments demonstrated that it exhibits significant antimelanogenic activity without cytotoxic effects on B16F10 melanoma cells. The half-maximal inhibitory concentration (IC50) was found to be lower than that of traditional inhibitors like kojic acid, indicating superior efficacy .

Neuropharmacological Properties

The compound has shown promise in preclinical models for treating anxiety and depression. Its ability to modulate neurotransmitter levels suggests potential use as an anxiolytic or antidepressant agent. Animal studies have indicated that it can reduce anxiety-like behaviors in rodent models, supporting its role in psychiatric therapeutic strategies .

Study on Tyrosinase Inhibition

A detailed study focused on the design and synthesis of various derivatives of piperazine-based compounds revealed that those incorporating the 4-fluorophenyl moiety exhibited enhanced tyrosinase inhibitory activity. The docking studies indicated favorable interactions between the compound and the active site of tyrosinase, providing insights into its mechanism of action .

Neuropharmacological Studies

In another study assessing neuropharmacological effects, this compound was administered to mice subjected to stress paradigms. Results indicated a significant reduction in stress-induced behaviors compared to control groups, suggesting its potential utility in treating stress-related disorders .

Q & A

Q. What are the optimal synthetic routes and characterization methods for N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the coupling of the piperazine and fluorophenyl moieties, followed by sulfonamide bond formation. Key steps include:

-

Controlled Conditions : pH (7–9) and temperature (60–80°C) to optimize intermediate stability .

-

Purification : Use HPLC (C18 column, acetonitrile/water gradient) to isolate the compound (>95% purity) .

-

Characterization : Employ NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and FT-IR to confirm structure. For example, the methoxy groups (2,5-position) show distinct singlet peaks at ~3.8 ppm in ¹H NMR.

Key Analytical Data Molecular Formula : C₂₀H₂₅FN₃O₄S IUPAC Name : As per systematic nomenclature Melting Point : 165–168°C (DSC)

Q. How is the initial pharmacological profiling of this compound conducted?

- Methodological Answer : Preliminary activity screening involves:

- In vitro assays : Radioligand binding (e.g., serotonin/dopamine receptors) to measure IC₅₀ values .

- Enzyme inhibition : Kinetic assays (e.g., COX-2, MAO-A/B) to assess inhibition constants (Ki).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting receptor affinity results)?

- Methodological Answer : Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:

- Dose-Response Replication : Validate results across independent labs using standardized protocols (e.g., CEREP panel for receptor profiling) .

- Statistical Re-analysis : Apply multivariate regression to control for variables like solvent choice or cell line heterogeneity .

- Orthogonal Assays : Confirm binding via surface plasmon resonance (SPR) alongside radioligand studies .

Q. What structural modifications enhance selectivity for specific molecular targets (e.g., 5-HT1A vs. σ receptors)?

- Methodological Answer : Structure-activity relationship (SAR) studies focus on:

-

Piperazine Substitution : Replacing the 4-fluorophenyl group with bulkier substituents (e.g., 4-CF₃) to alter steric hindrance .

-

Sulfonamide Linker : Adjusting ethyl chain length to modulate flexibility and target access.

-

Methoxy Positioning : Comparative studies of 2,5- vs. 3,4-dimethoxy configurations to assess electronic effects on binding .

Hypothetical SAR Data Modification ------------------- 2,5-Dimethoxy 3,4-Dimethoxy

Q. How do researchers evaluate multi-target interactions and synergistic effects in complex biological systems?

- Methodological Answer : Advanced approaches include:

- Network Pharmacology : Construct protein-protein interaction networks (e.g., STRING database) to identify synergistic pathways .

- In Vivo/In Vitro Correlation : Compare pharmacokinetic (plasma concentration) and pharmacodynamic (receptor occupancy) data in rodent models .

- Machine Learning : Train models on PubChem BioAssay data to predict polypharmacology profiles .

Handling Methodological Challenges

Q. What statistical frameworks are recommended for analyzing dose-dependent toxicity vs. efficacy trade-offs?

- Methodological Answer : Use:

Q. How can in vitro-to-in vivo extrapolation (IVIVE) be improved for this compound?

- Methodological Answer : Integrate:

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporate hepatic clearance and blood-brain barrier permeability parameters .

- Microdosing Studies : Use accelerator mass spectrometry (AMS) to trace low-dose pharmacokinetics in humans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.